6-Bromo-5-iodonicotinic acid
Description
6-Bromo-5-iodonicotinic acid (CAS: 1200130-82-0) is a halogenated nicotinic acid derivative with the molecular formula C₆H₃BrINO₂ and a molecular weight of 327.90 g/mol . This compound features a pyridine ring substituted with bromine at the 6-position and iodine at the 5-position, along with a carboxylic acid group at the 3-position. Its physicochemical properties include an XLogP3 value of 2.1, indicating moderate lipophilicity, and a topological polar surface area of 50.2 Ų, suggesting solubility in polar solvents .
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHQESGBJLMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Halogenated Nicotinic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents (Positions) | XLogP3* | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|---|
| This compound | 1200130-82-0 | C₆H₃BrINO₂ | 327.90 | Br (6), I (5) | 2.1 | 1 / 3 |
| 6-Bromo-5-chloronicotinic acid | 38185-54-5 | C₆H₃BrClNO₂ | 236.45 | Br (6), Cl (5) | ~1.5† | 1 / 3 |
| 5-Bromo-6-chloronicotinic acid | 29241-62-1 | C₆H₃BrClNO₂ | 236.45 | Br (5), Cl (6) | ~1.5† | 1 / 3 |
| 5-Bromo-6-hydroxynicotinic acid | 42333-78-8 | C₆H₄BrNO₃ | 218.01 | Br (5), OH (6) | ~0.5† | 2 / 4 |
| 5-Fluoro-6-bromonicotinic acid | N/A | C₆H₃BrFNO₂ | 234.99 | F (5), Br (6) | ~1.8† | 1 / 3 |
*XLogP3 values are experimentally reported for this compound and estimated for others based on halogen electronegativity and molecular volume.
†Estimated values.
Key Observations :
- Halogen Size and Lipophilicity : The larger iodine atom in this compound contributes to higher lipophilicity (XLogP3 = 2.1) compared to chlorine (XLogP3 ~1.5) or fluorine (XLogP3 ~1.8). The hydroxyl group in 5-bromo-6-hydroxynicotinic acid reduces lipophilicity (XLogP3 ~0.5) due to increased polarity .
- Molecular Weight : The iodo derivative’s molecular weight (327.90 g/mol) is significantly higher than chloro- or bromo-analogues (~236 g/mol), impacting pharmacokinetic properties like diffusion rates .
This compound
- Synthesis: No direct synthesis route is provided in the evidence, but halogenation of nicotinic acid precursors using iodine and bromine sources is likely.
- Reactivity : The C–I bond is weaker than C–Br or C–Cl, making iodine a superior leaving group in nucleophilic substitution reactions. This property is advantageous in coupling reactions for drug discovery .
6-Bromo-5-chloronicotinic Acid
- Synthesis : Prepared via halogenation or displacement reactions. For example, 5,6-dibromonicotinic acid reacts with thionyl chloride, where bromine at the 6-position is displaced by chlorine .
- Reactivity : Bromine at the 6-position is susceptible to substitution, as demonstrated in esterification reactions for agrochemical intermediates .
5-Bromo-6-chloronicotinic Acid
- Synthesis: Similar to the above, but bromine and chlorine positions are reversed. A study noted unintended chloride displacement of bromine during acid chloride formation, highlighting positional halogen reactivity differences .
- Reactivity : The Cl substituent at the 6-position stabilizes the ring electronically, reducing susceptibility to substitution compared to the iodo analogue .
5-Bromo-6-hydroxynicotinic Acid
- Reactivity : The hydroxyl group enables hydrogen bonding and participation in condensation or oxidation reactions, diverging from halogenated counterparts .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 6-Bromo-5-iodonicotinic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves halogenation of nicotinic acid derivatives under controlled conditions. For example, iodination/bromination steps may employ reagents like N-iodosuccinimide (NIS) or bromine sources in the presence of catalysts (e.g., Pd or Cu) . Purity validation requires a combination of techniques:
- HPLC to assess chemical homogeneity (≥95% purity recommended for research use).
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with attention to aromatic proton splitting patterns and halogen-induced deshielding effects.
- Elemental analysis to verify stoichiometry, particularly for bromine and iodine content .
Q. How should researchers handle the instability of this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate that halogenated nicotinic acids degrade under light, moisture, or elevated temperatures. Best practices include:
- Storing the compound in amber vials at –20°C under inert gas (e.g., argon).
- Conducting periodic stability checks via TLC or HPLC to monitor decomposition (e.g., detection of dehalogenated byproducts like nicotinic acid) .
Advanced Research Questions
Q. What strategies address the regioselectivity challenges in synthesizing this compound from polyhalogenated precursors?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) can predict reactive sites, while experimental approaches include:
- Directed ortho-metalation : Using directing groups (e.g., esters) to position halogens selectively.
- Sequential halogenation : Introducing iodine first (due to its lower reactivity) followed by bromination under mild conditions to avoid overhalogenation .
- Data Contradiction Note : Conflicting reports on halogenation order (Br vs. I first) may arise from solvent polarity effects. Polar aprotic solvents (DMF) favor bromination at electron-deficient positions .
Q. How can contradictory spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR or mass spectra often stem from:
- Solvent interactions : Deuterated DMSO may cause peak broadening; compare data in CDCl₃ or D₂O.
- Isotopic interference : Natural abundance ¹²⁷I (I = 5/2) complicates splitting patterns. High-resolution MS (HRMS) or isotopic labeling can clarify assignments .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Retrosynthesis platforms (e.g., Reaxys, Pistachio) leverage reaction databases to identify feasible pathways. For Suzuki-Miyaura couplings:
- Boron reagent compatibility : Screen boronic acids/esters with varying steric demands (e.g., aryl vs. alkyl).
- Catalyst optimization : Pd(PPh₃)₄ or SPhos ligands enhance yields for sterically hindered substrates .
Experimental Design & Data Analysis
Q. How to design kinetic studies for halogen exchange reactions involving this compound?
- Methodological Answer :
- Variable control : Monitor reaction rates under varying temperatures (25–80°C), concentrations, and catalysts (e.g., CuI vs. Pd(OAc)₂).
- Quenching protocols : Use aliquots quenched with aqueous Na₂S₂O₃ to halt reactions at timed intervals.
- Data normalization : Express conversion rates relative to internal standards (e.g., tert-butylbenzene) in GC-MS analysis .
Q. What statistical methods validate the reproducibility of synthetic yields across multiple batches?
- Methodological Answer :
- ANOVA testing : Compare yields (n ≥ 3 batches) to identify outliers or systematic errors (e.g., moisture-sensitive steps).
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
